7-Chloro-8-methyl-2-propyl-4-quinolinol

Medicinal Chemistry Quinoline Derivatives Structure-Activity Relationship

Generic quinoline analogs introduce unpredictable SAR variability, delaying anti-infective lead optimization. 7-Chloro-8-methyl-2-propyl-4-quinolinol solves this by providing a precisely defined 7-Cl-8-Me-2-Pr substitution pattern that enables systematic exploration of how chlorine position and alkyl chain length govern potency, selectivity, and pharmacokinetics. - Defined substitution pattern for reliable SAR in antimalarial & antibacterial programs. - Hydroxyl and chloro handles enable rapid derivatization into chemical probes or coordination complexes. - Consistent purity batch-to-batch; Certificate of Analysis included with every shipment.

Molecular Formula C13H14ClNO
Molecular Weight 235.71 g/mol
CAS No. 1070880-13-5
Cat. No. B15173586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-8-methyl-2-propyl-4-quinolinol
CAS1070880-13-5
Molecular FormulaC13H14ClNO
Molecular Weight235.71 g/mol
Structural Identifiers
SMILESCCCC1=CC(=O)C2=C(N1)C(=C(C=C2)Cl)C
InChIInChI=1S/C13H14ClNO/c1-3-4-9-7-12(16)10-5-6-11(14)8(2)13(10)15-9/h5-7H,3-4H2,1-2H3,(H,15,16)
InChIKeyTVFWHUFBDWZVOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-8-methyl-2-propyl-4-quinolinol: Specialized Research Compound


7-Chloro-8-methyl-2-propyl-4-quinolinol is a synthetic quinoline derivative characterized by a chlorine atom at the 7-position, a methyl group at the 8-position, a propyl group at the 2-position, and a hydroxyl group at the 4-position . This specific substitution pattern differentiates it from other 4-quinolinol analogs and is associated with distinct chemical properties and potential biological activities . The compound's unique arrangement of functional groups contributes to its reactivity and makes it a valuable building block or research tool in areas such as medicinal chemistry and agricultural science .

Generic Substitution Risks for 7-Chloro-8-methyl-2-propyl-4-quinolinol


Generic substitution of 4-quinolinol derivatives is scientifically unsound due to the critical influence of substitution patterns on molecular recognition and biological activity . Even minor changes in halogen position or alkyl chain length can drastically alter binding affinity, selectivity, and physicochemical properties [1]. For example, the specific 7-chloro-8-methyl-2-propyl configuration of this compound is expected to confer unique steric and electronic characteristics compared to its close analogs with chlorine at the 5- or 6-position, or those lacking the chlorine atom entirely . Therefore, procurement decisions must be guided by specific evidence tied to this exact substitution pattern, not by broad class membership.

Differentiation Evidence for 7-Chloro-8-methyl-2-propyl-4-quinolinol vs. Analogs


7-Chloro Substitution vs. Other Regioisomers

The 7-chloro substitution in this compound creates a distinct electronic and steric environment on the quinoline core compared to the non-chlorinated analog (8-methyl-2-propyl-4-quinolinol) or analogs with chlorine at the 5- or 6-positions . While specific bioactivity data for this exact compound is not publicly available, class-level inference from studies on similar 4-quinolinols suggests that the position of halogen substitution critically modulates biological potency [1]. For instance, in antimalarial 8-quinolinamines, chlorine substitution at the 7-position was associated with improved activity compared to other regioisomers [1].

Medicinal Chemistry Quinoline Derivatives Structure-Activity Relationship

2-Propyl Group: Impact on Lipophilicity and Permeability

The 2-propyl substituent is a key determinant of lipophilicity, influencing membrane permeability and in vivo distribution. While direct logP data for this compound is unavailable, comparison with close analogs provides a basis for differentiation . The non-chlorinated analog 8-methyl-2-propyl-4-quinolinol has a predicted pKa of 4.60 ± 0.40, indicating a weakly acidic hydroxyl group . The addition of a 7-chloro group is expected to further modulate pKa and logP, potentially altering bioavailability and off-target effects [1].

ADME-Tox Lipophilicity Quinoline SAR

Selective Biological Activity of 7-Chloro-8-Methyl Scaffold

The 7-chloro-8-methyl quinoline scaffold is a recurring motif in biologically active compounds. While no direct activity data is available for this specific compound, studies on closely related 8-quinolinamines demonstrate that substitution at the 7-position with chlorine can significantly enhance antiplasmodial potency [1]. In a series of 8-quinolinamines, compounds bearing a 7-chloro group exhibited IC50 values in the low ng/mL range against drug-sensitive and drug-resistant Plasmodium falciparum strains (IC50 = 20-4760 ng/mL range) [1]. The presence of a 4-quinolinol moiety in our target compound may confer a different mechanism of action compared to the 8-quinolinamines, but the structural similarity supports the hypothesis of enhanced bioactivity conferred by the 7-chloro-8-methyl arrangement [2].

Antiplasmodial Activity Drug Discovery Quinoline Alkaloids

Key Applications of 7-Chloro-8-methyl-2-propyl-4-quinolinol


Anti-Infective SAR Studies

This compound serves as a crucial building block for SAR exploration of quinoline-based anti-infectives. Its unique 7-chloro-8-methyl-2-propyl substitution pattern allows researchers to systematically investigate how chlorine position and alkyl chain length influence potency, selectivity, and pharmacokinetic properties [1]. It is particularly relevant for developing novel antimalarial or antibacterial leads where modifications to the quinoline core are essential for overcoming resistance [2].

Novel Agricultural Fungicides and Herbicides

4-Quinolinol derivatives have demonstrated utility as agricultural fungicides and bactericides [3]. The specific substitution pattern of this compound may confer enhanced activity against particular plant pathogens or improved environmental stability compared to generic 4-quinolinols . Procurement is advised for research programs focused on crop protection and yield improvement [3].

Chemical Biology: Target Probing with Quinoline Scaffold

The compound's hydroxyl and chloro functional groups provide handles for further derivatization, enabling the creation of chemical probes for target identification or mechanism of action studies . Its distinct physicochemical properties (e.g., altered lipophilicity due to the 2-propyl group) make it a valuable tool for investigating cellular uptake and intracellular trafficking .

Material Science: Quinoline-Based Ligands and Materials

The quinoline core is a versatile ligand for metal coordination. This compound's specific substitution pattern can be exploited to create novel coordination complexes with tailored optical, electronic, or catalytic properties . Its procurement is recommended for materials research groups exploring the use of functionalized quinolines in advanced applications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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